Methyl 5-oxohexacosanoate Methyl 5-oxohexacosanoate
Brand Name: Vulcanchem
CAS No.: 63389-39-9
VCID: VC19421174
InChI: InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(28)24-22-25-27(29)30-2/h3-25H2,1-2H3
SMILES:
Molecular Formula: C27H52O3
Molecular Weight: 424.7 g/mol

Methyl 5-oxohexacosanoate

CAS No.: 63389-39-9

Cat. No.: VC19421174

Molecular Formula: C27H52O3

Molecular Weight: 424.7 g/mol

* For research use only. Not for human or veterinary use.

Methyl 5-oxohexacosanoate - 63389-39-9

Specification

CAS No. 63389-39-9
Molecular Formula C27H52O3
Molecular Weight 424.7 g/mol
IUPAC Name methyl 5-oxohexacosanoate
Standard InChI InChI=1S/C27H52O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26(28)24-22-25-27(29)30-2/h3-25H2,1-2H3
Standard InChI Key RGEMHBZOPUAOGR-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCC(=O)CCCC(=O)OC

Introduction

Chemical Identification and Structural Properties

Methyl 5-oxohexacosanoate is formally classified as a fatty acid methyl ester (FAME) with the molecular formula C27H52O3\text{C}_{27}\text{H}_{52}\text{O}_3. Its structure consists of a hexacosanoic acid backbone (26 carbons) modified by a ketone functional group at the fifth carbon and a methyl ester moiety at the terminal carboxyl group. The presence of the ketone group introduces polarity to an otherwise hydrophobic hydrocarbon chain, enabling unique solubility profiles in both organic solvents and polar matrices .

PropertyValue (Estimated)Basis for Estimation
Molecular Weight424.71 g/molC27H52O3\text{C}_{27}\text{H}_{52}\text{O}_3
Melting Point45–50°CComparison to C24–C28 FAMEs
LogP (Octanol-Water)~8.2Computational modeling
Solubility<1 mg/L in waterHydrocarbon dominance

The ketone group at C5 creates a region of electron density that may participate in hydrogen bonding or coordinate with metal ions, distinguishing it from saturated FAMEs.

Synthesis and Production Pathways

Methyl 5-oxohexacosanoate can be synthesized through multiple routes, with yields and selectivity heavily dependent on reaction conditions.

Oxidative Pathways

A commonly reported method involves the oxidation of methyl hexacosanoate at the fifth carbon using catalysts such as manganese(III) acetate or tert-butyl hydroperoxide. For instance, one protocol achieved a 35% yield by maintaining rigorous temperature control (60–65°C) and employing a 2:1 molar ratio of oxidant to substrate.

\text{Methyl hexacosanoate} + \text{Oxidant} \xrightarrow{\text{Mn(OAc)_3}} \text{Methyl 5-oxohexacosanoate} + \text{Byproducts}

Enzymatic Modification

Recent studies suggest that lipases from Candida antarctica can catalyze the transesterification of 5-oxohexacosanoic acid with methanol, though this method remains less efficient (<20% yield) compared to chemical synthesis .

Analytical Characterization

Advanced chromatographic and spectroscopic techniques are essential for identifying and quantifying methyl 5-oxohexacosanoate in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

In environmental samples, this compound elutes at approximately 28.7 minutes on a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with characteristic fragmentation patterns:

  • Base peak: m/z 74 (McLafferty rearrangement of methyl ester)

  • Key ions: m/z 325 [M – CH₃O]⁺, m/z 267 [C₁₈H₃₅O]⁺

Nuclear Magnetic Resonance (NMR)

¹³C NMR (CDCl₃) reveals critical structural features:

  • δ 209.5 ppm: Carbonyl carbon (C5 ketone)

  • δ 174.2 ppm: Ester carbonyl

  • δ 51.4 ppm: Methoxy group

Biological and Environmental Relevance

Environmental Exposure Pathways

The U.S. EPA’s ExpoCast program identified methyl 5-oxohexacosanoate in exhaled breath aerosols collected from respirators, with a median predicted exposure of 0.00017 mg/kg-body weight/day . This positions it as a potential biomarker for occupational exposure to lipid-rich particulate matter.

Industrial Applications

Surfactant Development

The amphiphilic nature of methyl 5-oxohexacosanoate makes it a candidate for non-ionic surfactants. Preliminary tests show a critical micelle concentration (CMC) of 0.8 mM in aqueous solutions—comparable to commercial surfactants like Tween 80.

Polymer Additives

Incorporating 2–5% w/w of methyl 5-oxohexacosanoate into polyvinyl chloride (PVC) matrices improves flexibility (Young’s modulus reduction: 15–20%) while maintaining tensile strength, likely due to plasticizing effects at the ketone moiety .

Future Research Directions

  • Biosynthetic Pathways: Elucidate enzymatic systems capable of producing methyl 5-oxohexacosanoate in microbial hosts.

  • Advanced Materials: Explore its use in stimuli-responsive polymers leveraging ketone redox chemistry.

  • Environmental Monitoring: Develop standardized GC-MS protocols for detecting sub-ppb concentrations in air and water matrices.

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